5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic organic compound It features a pyrimidine ring substituted with a bromine atom at the 5-position and an oxy group linked to a piperidine ring, which is further substituted with a 2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and substituted with a 2-fluorophenylmethyl group.
Coupling with Pyrimidine: The substituted piperidine is then coupled with a brominated pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new aryl or alkyl-substituted pyrimidine derivative.
Scientific Research Applications
5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorophenyl groups enhances its binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Uniqueness
5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, fluorophenyl, and piperidine moieties makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-13-9-19-16(20-10-13)22-14-5-7-21(8-6-14)11-12-3-1-2-4-15(12)18/h1-4,9-10,14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRNSHRVEKBWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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